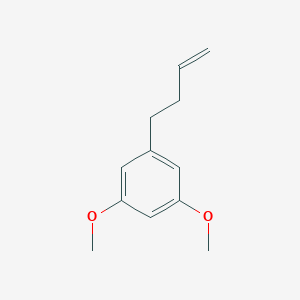

4-(3,5-Dimethoxyphenyl)-1-butene

Description

Properties

IUPAC Name |

1-but-3-enyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h4,7-9H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBLDXKATVPHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641220 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111540-02-4 | |

| Record name | 1-(But-3-en-1-yl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3,5 Dimethoxyphenyl 1 Butene and Its Analogues

Conventional Synthetic Pathways and Mechanistic Insights

Conventional methods for the synthesis of 4-(3,5-dimethoxyphenyl)-1-butene often involve the sequential construction of the molecule through well-established carbon-carbon bond-forming reactions and subsequent functional group manipulations.

Carbon-Carbon Bond Forming Reactions for Butene Chain Elaboration

The formation of the butene chain attached to the 3,5-dimethoxyphenyl ring is a critical step. Several classical reactions are employed for this purpose:

Grignard Reaction: A primary route involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, 3,5-dimethoxybenzyl magnesium bromide can be reacted with an allyl halide, such as allyl bromide, to form the target molecule. Alternatively, allylmagnesium bromide can be reacted with 3,5-dimethoxybenzaldehyde (B42067). orgsyn.orggoogle.com This addition reaction forms a secondary alcohol, which can then be deoxygenated to yield the final alkene. The reactivity of allylmagnesium reagents can be unique compared to other Grignard reagents, sometimes leading to different stereochemical outcomes or reacting with functional groups like amides that are less reactive with other Grignards. nih.gov A general procedure for preparing allylmagnesium bromide involves reacting allyl bromide with magnesium turnings in dry diethyl ether. orgsyn.org

Wittig Reaction: The Wittig reaction provides a powerful and versatile method for alkene synthesis from aldehydes or ketones. masterorganicchemistry.comwikipedia.org In this context, 3,5-dimethoxybenzaldehyde can be reacted with a phosphorus ylide, such as the one generated from allyl-triphenylphosphonium bromide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the desired alkene and triphenylphosphine (B44618) oxide. umass.edumnstate.edu The choice of base and solvent is crucial for the successful generation of the ylide and the subsequent olefination. organic-chemistry.org This method is advantageous for its high functional group tolerance and the predictable formation of the carbon-carbon double bond at a specific location. masterorganicchemistry.com

Functional Group Transformations and Aromatic Ring Modifications

Functional group interconversions (FGIs) are essential for manipulating the starting materials and intermediates to achieve the desired final product. fiveable.meimperial.ac.uk These transformations can include oxidation, reduction, and substitution reactions. fiveable.me

For instance, if the synthesis starts from a precursor like 3,5-dimethoxycinnamic acid, a reduction of the carboxylic acid to an alcohol would be necessary, followed by further transformations to introduce the terminal double bond of the butene chain. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Modifications to the aromatic ring, such as the introduction or alteration of the methoxy (B1213986) groups, can be performed to synthesize analogues of this compound. These modifications typically involve electrophilic aromatic substitution reactions or nucleophilic aromatic substitution on appropriately activated precursors.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules by offering milder reaction conditions, higher efficiency, and greater selectivity. masterorganicchemistry.com

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. youtube.com To synthesize this compound, 3,5-dimethoxyphenyl halide (e.g., bromide or iodide) could be coupled with propene in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com Intramolecular Heck reactions are particularly useful for constructing cyclic structures. chim.itnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov For the synthesis of the target molecule, 3,5-dimethoxyphenylboronic acid could be coupled with an allyl halide, or conversely, an allylboronic ester could be coupled with a 3,5-dimethoxyphenyl halide. libretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.govrsc.orgnih.gov The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

A comparison of these two methods is presented in the table below:

| Feature | Heck Reaction | Suzuki-Miyaura Coupling |

| Reactants | Aryl/vinyl halide + Alkene | Organoboron compound + Organohalide |

| Catalyst | Palladium complex | Palladium complex |

| Byproducts | Halide salt | Boron-containing species |

| Scope | Good for vinyl and aryl halides | Very broad scope, many functional groups tolerated |

Stereoselective and Regioselective Synthesis Strategies

Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of new bonds or functional groups) is a key challenge in organic synthesis.

In the context of synthesizing analogues of this compound that may contain chiral centers, stereoselective methods are crucial. For example, in a Wittig reaction, the use of stabilized or non-stabilized ylides can influence the E/Z stereochemistry of the resulting double bond. organic-chemistry.org The Schlosser modification of the Wittig reaction allows for the preferential formation of the E-alkene. wikipedia.org

Regioselectivity is critical when working with substrates that have multiple reactive sites. For instance, in the Heck reaction, the regioselectivity of the alkene insertion can often be controlled by the electronic and steric properties of the substituents on the alkene. Similarly, the development of methods for the regioselective functionalization of aromatic rings is important for creating specifically substituted analogues. nih.govmdpi.com Enzyme-catalyzed reactions can also offer high regioselectivity in the synthesis of complex molecules. researchgate.net

Design and Evaluation of Homogeneous and Heterogeneous Catalytic Systems

The performance of catalytic reactions is highly dependent on the nature of the catalyst, which can be either homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid that is not dissolved). osti.gov

Homogeneous Catalysts: These are typically metal complexes with organic ligands that are soluble in the reaction solvent. researchgate.net They often exhibit high activity and selectivity because the catalytic sites are well-defined and accessible. Research in this area focuses on designing novel ligands that can tune the electronic and steric properties of the metal center to improve catalytic performance. For example, various phosphine (B1218219) ligands are used in Suzuki-Miyaura and Heck reactions to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. rsc.orgresearchgate.net

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the product mixture and allows for their reuse, making the process more sustainable and cost-effective. aldeser.org Examples include palladium supported on charcoal (Pd/C) or on polymeric matrices. bcrec.idresearchgate.netrsc.org The development of heterogeneous catalysts focuses on creating robust materials with high surface area and well-dispersated active sites to maximize efficiency and minimize leaching of the metal into the product. chemiitkgp-mcdaslab.com

The table below summarizes some key characteristics of homogeneous and heterogeneous catalysts:

| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |

| State | Soluble in reaction medium | Insoluble solid |

| Activity/Selectivity | Often high | Can be lower, mass transfer limitations |

| Catalyst Separation | Difficult, may require distillation or chromatography | Easy, by filtration |

| Reusability | Generally not reusable | Often reusable |

| Thermal Stability | Can be limited | Often more stable at high temperatures |

Green Chemistry Principles Applied to the Synthesis of Dimethoxyphenyl-Butene Derivatives

The synthesis of specialty chemicals like this compound and its derivatives is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by designing reactions and systems that are more efficient, use safer materials, and generate less waste. The focus is on developing sustainable synthetic routes that are not only environmentally benign but also economically viable.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy are inherently waste-reducing. In contrast, many traditional organic reactions, such as substitutions and eliminations, generate significant amounts of unwanted byproducts, leading to low atom economy. nih.gov

For the synthesis of styrene (B11656) derivatives like this compound, several routes can be considered, each with a different atom economy.

Wittig Reaction: A classic method for forming carbon-carbon double bonds, the Wittig reaction is known for its poor atom economy. It generates a stoichiometric amount of triphenylphosphine oxide waste, a byproduct with a molecular weight often greater than the desired product itself. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck): These catalytic reactions are generally more atom-economical than the Wittig reaction. However, they still produce stoichiometric salt byproducts (e.g., from the base and leaving group) that constitute waste.

Addition Reactions: Reactions such as catalytic hydrogenation or Diels-Alder cycloadditions can exhibit 100% atom economy, as all atoms from the reactants are integrated into the product. jocpr.com While not directly applicable for the primary synthesis of the target molecule from its precursors (e.g., 3,5-dimethoxybenzaldehyde and an allyl group), designing a synthetic pathway that maximizes addition steps is a key green strategy.

The concept of the "E-factor" (Environmental factor), which quantifies the mass of waste produced per unit of product, further highlights the inefficiency of many processes. For fine chemicals and pharmaceuticals, the E-factor can be as high as 5–100, meaning that for every kilogram of product, up to 100 kilograms of waste are generated. nih.gov Designing syntheses with high atom economy is crucial for minimizing this waste. nih.gov Additionally, waste can be minimized through process improvements such as recycling polystyrene waste to recover the styrene monomer via pyrolysis. mdpi.com

Table 1: Comparative Atom Economy of Selected Synthetic Reactions

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |

| Wittig Reaction | R₁R₂CO + Ph₃P=CHR₃ → R₁R₂C=CHR₃ | Ph₃P=O | Low | Generates high molecular weight stoichiometric waste. rsc.org |

| Suzuki Coupling | R-X + R'-B(OH)₂ --(Pd catalyst, Base)--> R-R' | Salt (e.g., NaX), Boric acid derivatives | Moderate | Utilizes a catalyst, but generates stoichiometric salt waste. |

| Heck Coupling | R-X + H₂C=CHR' --(Pd catalyst, Base)--> R-CH=CHR' | Salt (e.g., H-X·Base) | Moderate | Catalytic method, but requires a base to neutralize HX byproduct. |

| Catalytic Hydrogenation | R=R + H₂ --(Catalyst)--> RH-RH | None | 100% | Maximizes the incorporation of all reactant atoms into the product. jocpr.com |

Solvents account for a significant portion of the waste generated in chemical processes and contribute heavily to their environmental impact. text2fa.ir Many traditional organic solvents, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity or other hazards. researchgate.net Green chemistry promotes the replacement of such hazardous solvents with safer, more sustainable alternatives. nih.gov

Key strategies in sustainable solvent use for synthesizing dimethoxyphenyl-butene derivatives include:

Replacement of Hazardous Solvents: Substituting harmful solvents with greener alternatives is a primary goal. For example, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, can often replace chlorinated solvents like DCM. nih.gov Cyrene™, a bio-based solvent derived from cellulose, is a promising alternative to dipolar aprotic solvents like DMF and NMP. mdpi.com

Use of Water: As a solvent, water is non-toxic, non-flammable, and abundant. While organic substrates may have low solubility in water, techniques like using surfactants, phase-transfer catalysts, or co-solvents (such as ethanol) can facilitate reactions in aqueous media. bohrium.comyoutube.com

Bio-based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol, glycerol, and γ-Valerolactone (GVL), offer a reduced carbon footprint and are often more biodegradable than their petrochemical counterparts. text2fa.irsigmaaldrich.com Acetic acid is another example of a greener solvent that is readily available from biological sources. youtube.com

Table 2: Greener Alternatives to Common Organic Solvents

| Traditional Solvent | Hazard Profile | Greener Alternative(s) | Source/Benefit |

| N,N-Dimethylformamide (DMF) | Reproductive toxicant (SVHC) researchgate.net | Cyrene™ mdpi.com, Dimethyl sulfoxide (B87167) (DMSO) | Cyrene is bio-based; DMSO has lower toxicity than DMF. |

| Dichloromethane (DCM) | Suspected carcinogen researchgate.net | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297) | 2-MeTHF is bio-derived; Ethyl acetate has a better safety profile. |

| Toluene | Flammable, toxic | Heptane, p-Cymene | Heptane is less toxic; p-Cymene is a bio-based solvent. |

| Acetonitrile | Toxic, flammable | Water, Ethanol/Water mixtures | Reduces reliance on volatile and toxic organic solvents. bohrium.com |

Reducing energy consumption is another cornerstone of green chemistry. Conventional synthetic methods often require prolonged heating under reflux, consuming significant amounts of energy. researchgate.netnu.edu.kz Modern energy-efficient techniques like microwave irradiation and sonication (ultrasound) can dramatically reduce reaction times and energy inputs. unito.it

Microwave-Assisted Synthesis: Microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reaction rates by orders of magnitude compared to conventional heating. nih.gov For instance, a reaction that takes several hours under reflux might be completed in minutes in a microwave reactor, often with improved yields and fewer side products. nih.govnih.gov

Table 3: Conceptual Comparison of Synthetic Protocols

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Ultrasonic-Assisted Synthesis |

| Heating Mechanism | Conductive (external heat source) | Dielectric heating (direct molecular interaction) | Acoustic cavitation (localized hot spots) bohrium.com |

| Reaction Time | Hours to days | Seconds to minutes nih.govnih.gov | Minutes to hours unito.it |

| Energy Efficiency | Low (inefficient heat transfer) | High (targeted, rapid heating) | High (efficient energy transfer via cavitation) |

| Temperature Profile | Bulk temperature control, potential for hotspots | Uniform and rapid heating of the bulk | Localized high temperatures, low bulk temperature |

| Potential Benefits | Simple setup | Drastic rate enhancement, improved yields, cleaner reactions | Enhanced reaction rates, milder conditions, improved mass transfer |

The move from stoichiometric reagents to catalytic systems is a fundamental advance in green chemistry. Catalysts increase reaction rates and can enable new, more efficient synthetic pathways without being consumed in the reaction. nih.gov The development of greener catalysts focuses on using materials that are non-toxic, earth-abundant, recyclable, and highly efficient.

Key developments applicable to the synthesis of this compound and its analogues include:

Earth-Abundant Metal Catalysts: Many cross-coupling reactions rely on precious metal catalysts like palladium. Research is focused on developing catalysts based on more abundant, less toxic, and cheaper metals such as iron, copper, and manganese. rsc.orgresearchgate.net

Biodegradable and Reusable Catalysts: An innovative approach involves using catalysts derived from renewable sources. For example, modified β-cyclodextrin, a biodegradable supramolecule, has been used as a reusable catalyst for one-pot syntheses in aqueous media. nih.gov Such catalysts can be recovered and reused multiple times with minimal loss of activity. nih.gov

Use of Benign Reagents: Replacing hazardous reagents is also critical. For instance, in the synthesis of styrene carbonate, phosgene (B1210022) can be replaced with carbon dioxide (CO₂), which is an abundant, non-toxic, and renewable C1 source.

Table 4: Comparison of Catalytic Systems

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous Precious Metal | Palladium(II) acetate | High activity and selectivity | Difficult to separate from product, metal contamination, high cost. |

| Heterogeneous Metal Oxide | MnₓTi₁₋ₓO₂ rsc.orgresearchgate.net | Easy separation and recycling, robust. | Can have lower activity than homogeneous counterparts. |

| Heterogeneous Earth-Abundant Metal | Iron-based catalysts | Low cost, low toxicity, abundant. | Often require higher catalyst loading or harsher conditions. |

| Biodegradable/Supramolecular | Modified β-cyclodextrin nih.gov | Benign, reusable, can enable reactions in water. | May have limited thermal stability or substrate scope. |

Reactivity and Chemical Transformations of 4 3,5 Dimethoxyphenyl 1 Butene

Olefin Reactivity: Addition and Cycloaddition Reactions

The terminal alkene functionality is a site of high electron density, making it susceptible to a variety of addition reactions. Olefins are reactive functional groups due to their C=C π bond, which can be readily transformed into other functional groups by adding reagents across the double bond. ethz.ch

Common addition reactions applicable to the 1-butene (B85601) moiety include:

Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the double bond. The use of chiral boronate esters can lead to useful synthetic intermediates. ethz.ch

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) or other oxidizing agents would convert the alkene to the corresponding epoxide. Selective epoxidation can be influenced by stereoelectronic effects and the presence of directing groups. scribd.com

Cyclopropanation : The double bond can react with carbenes or carbenoids to form a cyclopropane (B1198618) ring. Asymmetric cyclopropanation reactions have been developed, often relying on stoichiometric or catalytic amounts of chiral catalysts. ethz.ch

Hydroamination : The addition of an N-H bond across the double bond can be catalyzed by various metal complexes. The reaction can proceed through several mechanisms, including the formation of a metal-amido complex followed by insertion. ethz.ch

Cycloaddition Reactions

The 1-butene portion of the molecule can also participate in cycloaddition reactions. The most notable of these is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this context, 4-(3,5-dimethoxyphenyl)-1-butene would act as the dienophile (the frontiersin.org component). The reactivity of the dienophile is crucial for the success of the reaction. Typically, the Diels-Alder reaction proceeds most efficiently when the dienophile is substituted with electron-withdrawing groups. libretexts.org Simple alkenes are generally poor dienophiles and may require extreme conditions to react. libretexts.org The presence of the bulky, electron-donating dimethoxyphenyl group may further reduce the reactivity of the alkene in a standard Diels-Alder reaction but could enhance its reactivity with dienes bearing multiple electron-attracting groups. libretexts.org

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution Processes

Electrophilic Aromatic Substitution

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two methoxy (B1213986) (-OCH₃) groups. Methoxy groups are strong electron-donating groups and are ortho-, para-directing. libretexts.orglibretexts.org The general mechanism involves the attack of a strong electrophile on the π-system of the benzene (B151609) ring, forming a stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. libretexts.orglumenlearning.com

For the 3,5-dimethoxyphenyl group, electrophilic attack is directed to the positions activated by both methoxy groups. The potential sites for substitution are:

C4 and C6 (ortho to one methoxy group and para to the other) : These positions are strongly activated.

C2 (ortho to both methoxy groups) : This position is the most electronically activated. However, it is also the most sterically hindered, being flanked by two methoxy groups.

Therefore, the outcome of an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) will depend on the balance between electronic activation and steric hindrance, which can be influenced by the size of the incoming electrophile and the reaction conditions. Groups that donate electrons stabilize the carbocation intermediates, leading to faster reactions at the positions that can best support the positive charge. libretexts.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the 3,5-dimethoxyphenyl ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex). The methoxy groups are electron-donating, making the ring electron-rich and thus resistant to attack by nucleophiles.

For a nucleophilic substitution to occur on this system, a different mechanism, such as one involving the formation of a benzyne (B1209423) intermediate, would be necessary, requiring extremely strong basic conditions. Alternatively, nucleophilic attack might be directed at the metal center in an organometallic complex rather than the carbon of the ring. nih.govacs.org

Polymerization and Oligomerization Mechanisms

The 1-butene moiety of this compound allows it to act as a monomer in polymerization reactions. The mechanisms governing the polymerization of 1-butene are complex and have been studied extensively, particularly with single-site catalysts like metallocenes. frontiersin.orgdntb.gov.uanih.gov While isotactic poly(1-butene) (iPB) is a valuable thermoplastic, achieving very high molecular weights can be challenging. frontiersin.orgnih.gov The oligomerization of 1-butene, often using nickel-based catalysts, is another important transformation, yielding linear octenes and other higher oligomers. rsc.orgevonik.com

During polymerization, the monomer can insert into the growing polymer chain in different orientations. This is known as regioselectivity. For 1-butene, the two primary insertion modes are:

1,2-insertion (primary insertion) : The first carbon of the butene monomer bonds to the metal center, and the second carbon bonds to the growing polymer chain. This is the predominant and more favorable pathway.

2,1-insertion (secondary insertion) : The second carbon of the butene monomer bonds to the metal center, leading to a regioerror.

DFT calculations have shown that 2,1-insertions are energetically disfavored compared to 1,2-insertions due to both electronic and steric factors. frontiersin.orgnih.gov However, the energy difference is not insurmountable, and occasional regioerrors can occur. The impact of a secondary chain (i.e., after a 2,1-insertion) is more pronounced in 1-butene polymerization compared to propene polymerization, leading to a significant decrease in regioselectivity. frontiersin.orgnih.gov The presence of the bulky 3,5-dimethoxyphenyl substituent in this compound would be expected to further disfavor 2,1-insertions due to increased steric hindrance.

Table 1: Comparison of Calculated Energetics for Monomer Insertion

| Monomer | Insertion Type | Relative Energy Barrier (kcal/mol) | Key Finding |

|---|---|---|---|

| 1-Butene | 1,2 (Primary) | Baseline (Favored) | A 2,1-insertion is energetically disfavored. The presence of a secondary growing chain significantly destabilizes subsequent insertions and reduces regioselectivity. frontiersin.orgnih.gov |

| 1-Butene | 2,1 (Secondary) | Higher Barrier |

Chain-growth polymerization consists of three main stages: initiation, propagation, and termination. taylorandfrancis.comjove.com

Initiation : An active catalyst center reacts with a monomer molecule to start the polymer chain. taylorandfrancis.com

Propagation : The polymer chain grows through the successive insertion of monomer molecules. taylorandfrancis.com The rate of propagation can be dependent on the chain length, especially for short chains. researchgate.net

Termination : The growth of a polymer chain is stopped, resulting in a "dead" polymer. taylorandfrancis.comwikipedia.org

Several termination pathways can compete with propagation, limiting the final molecular weight of the polymer. libretexts.org

Table 2: Common Chain Termination Pathways in Olefin Polymerization

| Termination Mechanism | Description |

|---|---|

| β-Hydride Elimination to Metal | A hydrogen atom from the beta-carbon of the growing chain is transferred to the metal center, forming a metal-hydride and a polymer with a terminal double bond. libretexts.org |

| β-Hydride Transfer to Monomer | A beta-hydrogen is transferred to an incoming monomer molecule, which then re-initiates a new chain. libretexts.org |

| Chain Transfer to Co-catalyst | The growing polymer chain is transferred to a co-catalyst or chain transfer agent (e.g., an aluminum alkyl). libretexts.org |

| Hydrogenation | Reaction with hydrogen gas terminates the chain and forms a saturated polymer end. libretexts.org |

Crucially, studies have shown that when a 2,1-regioerror occurs during 1-butene polymerization, the subsequent chain termination step is kinetically favored over further propagation. frontiersin.orgnih.gov This phenomenon explains why catalysts that are not perfectly regioselective tend to produce low molecular weight isotactic poly(1-butene). frontiersin.orgnih.gov

Besides regioerrors, isomerization reactions during polymerization can lead to variations in the polymer microstructure. numberanalytics.comnumberanalytics.com Olefin isomerization involves the rearrangement of the double bond's position. numberanalytics.com In the context of polymerization, a common pathway involves β-hydride elimination to form a metal-hydride and a polymer chain with a terminal double bond. If the olefin re-inserts into the metal-hydride bond in a different orientation before it diffuses away, an isomerized unit is incorporated into the chain.

For 1-butene polymerization, this can lead to the formation of 3,1- and 4,1-units within the polymer chain, which alters the material's properties. frontiersin.orgnih.gov Mechanistic studies have explored both stepwise and concerted isomerization pathways that account for these microstructural variations. frontiersin.orgnih.gov The isomerization process can sometimes be a desired outcome, as in isomerizing olefin metathesis, where catalysts intentionally move double bonds along a chain. nih.gov

Role as a Comonomer

This compound can be used as a comonomer in copolymerization reactions, typically with ethylene (B1197577), to produce linear low-density polyethylene (B3416737) (LLDPE) or other specialty copolymers. nih.gov The incorporation of an α-olefin comonomer introduces short-chain branches into the polyethylene backbone, which disrupts the polymer's crystallinity. researchgate.net This leads to changes in material properties, such as a decrease in density, crystallinity, and melting temperature, and often an improvement in properties like tensile strength and elongation at break. researchgate.netresearchgate.net

The specific effects would depend on:

Comonomer Type : The bulky 3,5-dimethoxyphenyl group is significantly larger than the ethyl group of 1-hexene (B165129) or the hexyl group of 1-octene. This steric bulk would likely hinder its incorporation into the polymer chain compared to smaller α-olefins. nih.gov

Comonomer Concentration : Increasing the feed concentration of the comonomer generally increases its incorporation into the polymer but often leads to a decrease in the polymer's molecular weight. nih.govd-nb.info

Catalyst System : The structure of the catalyst plays a critical role in its ability to incorporate bulky comonomers. rsc.orgresearchgate.net Some post-metallocene catalysts show high activity and ability to incorporate higher α-olefins. rsc.org

Role as a Ligand

While primarily a monomer, the functional groups on this compound could allow it to act as a ligand, potentially coordinating to the active metal center of a catalyst. The oxygen atoms of the two methoxy groups possess lone pairs of electrons that could form a dative bond with a Lewis acidic metal center. Similarly, the π-bond of the olefin could coordinate to the metal. This coordination could influence the catalyst's activity and selectivity, in some cases acting as a catalyst poison or modifier. In certain systems, such as Lewis acid-triggered olefin isomerization-polymerization, the coordination of functional groups is a key part of the proposed mechanism. acs.orgacs.org

Isomerization and Rearrangement Reactions (e.g., Alkene Isomerization)

The structure of this compound features a terminal double bond, which is thermodynamically less stable than an internal double bond. Consequently, it is expected to undergo isomerization to form more stable internal alkene isomers.

Alkene Isomerization:

The primary isomerization reaction anticipated for this compound is the migration of the double bond from the terminal position (C1-C2) to an internal position (C2-C3). This process is typically catalyzed by acids, bases, or transition metals and results in the formation of (E)- and (Z)-4-(3,5-dimethoxyphenyl)-2-butene. The trans (E) isomer is generally the major product due to lower steric strain compared to the cis (Z) isomer.

The general mechanism for transition metal-catalyzed isomerization involves the formation of a metal-hydride species which adds across the double bond (hydrometalation) followed by β-hydride elimination to furnish the isomerized, more stable internal alkene. Various transition metal complexes, including those of iron, cobalt, nickel, rhodium, and ruthenium, are known to effectively catalyze this transformation. For instance, studies on the isomerization of 1-butene have demonstrated the efficacy of Group VIII noble metal catalysts. google.com The isomerization of butene isomers is also a key step in industrial processes like catalytic cracking. rsc.orgfrontiersin.org

Rearrangement Reactions:

Beyond simple double-bond migration, the 1,5-diene framework, if formed through dimerization or other processes, could potentially undergo sigmatropic rearrangements like the Cope rearrangement. The Cope rearrangement is a thermally allowed nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. masterorganicchemistry.com While this is not a direct reaction of the monomeric starting material, it represents a potential subsequent transformation under thermal conditions if a suitable 1,5-diene intermediate were formed.

Acid-catalyzed rearrangements are also a possibility. Protonation of the alkene can lead to a secondary carbocation. This carbocation could potentially undergo hydride shifts or other rearrangements, although in this specific structure, significant rearrangement beyond double bond migration is less likely unless under forcing conditions that might involve the aromatic ring. masterorganicchemistry.com

Palladium-Mediated and Other Transition Metal-Catalyzed Transformations

The terminal alkene and the electron-rich aryl group in this compound are both excellent handles for a wide array of transition metal-catalyzed reactions. Palladium catalysis, in particular, offers a versatile toolkit for functionalizing such molecules. rsc.orgresearchgate.net

Palladium-Catalyzed Reactions:

Palladium catalysts are renowned for their ability to promote a vast range of transformations on alkenes. For this compound, several key palladium-catalyzed reactions would be expected:

Wacker-Type Oxidation: In the presence of a palladium(II) catalyst and an oxidant (such as benzoquinone or copper(II) chloride in the presence of oxygen), the terminal alkene can be oxidized to a methyl ketone, yielding 4-(3,5-dimethoxyphenyl)-2-butanone.

Heck Reaction: The terminal alkene can couple with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base. For example, reacting it with an aryl bromide (Ar-Br) would yield a substituted diarylbutene.

Cross-Coupling Reactions involving C-H Activation: The electron-rich dimethoxy-substituted phenyl group is susceptible to C-H activation. Palladium catalysts can mediate the coupling of the aryl C-H bonds (ortho to the methoxy groups) with various partners, a field known as cross-dehydrogenative coupling. nih.gov This allows for the formation of biaryl structures without prior functionalization of the aromatic ring.

Alkene Difunctionalization: Palladium catalysis can enable the addition of two different functional groups across the double bond simultaneously. umich.edu These reactions can introduce a combination of carbon, nitrogen, or oxygen-based nucleophiles, rapidly increasing molecular complexity. rsc.orgnih.gov

The table below summarizes some potential palladium-catalyzed transformations.

| Reaction Type | Catalyst System (Typical) | Co-reagent(s) | Expected Product Type |

| Wacker Oxidation | PdCl₂, CuCl₂ | O₂ (or other oxidant) | Methyl Ketone |

| Heck Coupling | Pd(OAc)₂, Ligand (e.g., PPh₃) | Aryl/Vinyl Halide, Base | Substituted Internal Alkene |

| C-H Arylation | Pd(OAc)₂ | Aryl Halide, Ligand | Biaryl-substituted Butene |

| Carboamination | Pd(0) or Pd(II) | Amine, Aryl/Alkenyl Triflates | Aminated Carbocycle |

Other Transition Metal-Catalyzed Transformations:

Besides palladium, other transition metals can catalyze a variety of useful transformations:

Hydroformylation (Rhodium/Cobalt): This reaction involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond. With a terminal alkene like this compound, this can produce either a linear or a branched aldehyde, depending on the catalyst and reaction conditions.

Metathesis (Ruthenium/Molybdenum): Alkene metathesis catalysts, such as Grubbs' or Schrock's catalysts, could be used for self-metathesis to produce a longer internal alkene and ethylene gas, or for cross-metathesis with other alkenes to generate new olefinic products.

Hydrofunctionalization (Copper/Iron/Nickel): A range of transition metals can catalyze the addition of H-X bonds across the alkene (hydrofunctionalization). mdpi.com This includes hydroamination (addition of N-H), hydroetherification (addition of O-H), and hydrocyanation (addition of H-CN), providing direct routes to functionalized alkanes.

These transformations highlight the synthetic potential of this compound as a building block in organic synthesis, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Spectroscopic and Advanced Analytical Techniques for Compound Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of "4-(3,5-Dimethoxyphenyl)-1-butene". This non-destructive technique provides granular insights into the molecular framework by probing the magnetic properties of atomic nuclei. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the chemical environment of each atom within the molecule. docbrown.infooregonstate.edu The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. ucl.ac.uk For "this compound," characteristic chemical shifts are observed for the aromatic, olefinic, and aliphatic protons and carbons.

¹H NMR: The ¹H NMR spectrum of a related compound, 4-phenyl-1-butene, shows distinct signals for its different protons. chemicalbook.com In "this compound," the aromatic protons on the dimethoxyphenyl ring would appear in the aromatic region (typically δ 6.0-8.0 ppm). The two methoxy (B1213986) groups (-OCH₃) would present as a sharp singlet. The protons of the butene chain would exhibit complex splitting patterns due to spin-spin coupling. docbrown.info The terminal vinyl protons (=CH₂) and the internal vinyl proton (-CH=) would have characteristic chemical shifts in the olefinic region (typically δ 4.5-6.5 ppm). The allylic (-CH₂-) and homoallylic (-CH₂-) protons would be found further upfield.

Spin-spin coupling, the interaction between neighboring non-equivalent protons, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). docbrown.infowisc.edu The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). youtube.com For instance, the signal for the internal vinyl proton would be split by the adjacent terminal vinyl protons and the allylic protons, resulting in a complex multiplet.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info In "this compound," distinct peaks would be observed for the aromatic carbons, the methoxy carbons, the olefinic carbons, and the aliphatic carbons. oregonstate.edu The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups. libretexts.org The olefinic carbons of the butene moiety would appear in the characteristic downfield region for sp²-hybridized carbons. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Aromatic CH | 6.3 - 6.5 | 100 - 110 | Multiplet |

| Aromatic C-OCH₃/C-C | 158 - 162 / 140 - 145 | 158 - 162 / 140 - 145 | - |

| Methoxy (-OCH₃) | ~3.7 - 3.8 | ~55 | Singlet |

| Vinyl (-CH=) | ~5.6 - 5.9 | ~135 - 140 | Multiplet |

| Terminal Vinyl (=CH₂) | ~4.9 - 5.1 | ~115 | Multiplet |

| Allylic (-CH₂-) | ~2.7 - 2.9 | ~35 | Quartet |

| Homoallylic (-CH₂-) | ~2.3 - 2.5 | ~34 | Multiplet |

Note: These are estimated values and can vary based on the solvent and experimental conditions. carlroth.com

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms and elucidating the stereochemistry of "this compound".

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. researchgate.net Cross-peaks in the COSY spectrum of "this compound" would confirm the connectivity between the vinyl protons and the allylic protons, as well as between the allylic and homoallylic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.orgcolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the ¹³C spectrum. libretexts.orghmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). columbia.edulibretexts.org This is crucial for confirming the connection between the butene chain and the dimethoxyphenyl ring by showing correlations between the homoallylic protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which is valuable for determining stereochemistry, although less critical for the flexible structure of "this compound".

The integration of NMR spectroscopy with chemical reactors allows for real-time monitoring of reactions. researchgate.netnih.gov This approach is invaluable for optimizing reaction parameters and gaining mechanistic insights into the synthesis of "this compound".

In-line NMR: The reaction mixture flows directly through the NMR spectrometer, providing continuous data on the concentrations of reactants, intermediates, and products. bohrium.comnih.gov This allows for precise determination of reaction kinetics and the identification of transient species. bohrium.com

On-line NMR: Samples are automatically withdrawn from the reactor at specific time points and analyzed by the NMR spectrometer. nih.gov While not continuous, this method still provides detailed time-course data for reaction monitoring. researchgate.net Stopped-flow NMR is a variant where the flow is halted during measurement to improve signal quality. rsc.org

These techniques enable the rapid screening of reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and selectivity of the desired product, "this compound". nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are powerful tools for identifying the functional groups present in "this compound".

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For "this compound," the FT-IR spectrum would show:

C-H stretching vibrations of the aromatic ring and the butene chain.

C=C stretching vibrations of the aromatic ring and the alkene.

C-O stretching vibrations of the methoxy groups.

Out-of-plane bending vibrations of the vinyl C-H bonds.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," the Raman spectrum would clearly show the C=C stretching of the butene chain and the symmetric breathing mode of the aromatic ring. chemicalbook.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Alkene =C-H | Stretching | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600, 1500, 1450 | 1600, 1500 |

| Alkene C=C | Stretching | ~1640 | ~1640 |

| C-O (ether) | Stretching | 1250 - 1000 | Less intense |

| =C-H | Out-of-plane bending | 1000 - 650 | Less intense |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. govinfo.gov

For "this compound," the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of a methyl group from a methoxy moiety.

Cleavage of the butene chain, particularly at the allylic position, which is a favorable fragmentation site.

Formation of a stable benzylic cation through rearrangement.

Similar to NMR, mass spectrometry can be coupled with chemical reactors for real-time reaction monitoring. nih.gov Techniques such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) allow for the direct analysis of the reaction mixture as it exits the reactor. chromservis.eu This provides immediate feedback on the progress of the reaction, including the consumption of reactants and the formation of products and byproducts. durham.ac.uknih.gov This real-time data is crucial for optimizing the synthesis of "this compound" by enabling rapid adjustments to reaction conditions to enhance yield and minimize impurities. chromservis.eu

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to characterize molecules containing chromophores. A chromophore is the part of a molecule responsible for its color, or more broadly, for the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of an electron from a lower to a higher energy molecular orbital. In the case of this compound, the chromophoric system is composed of the substituted benzene (B151609) ring conjugated with the vinyl group.

The electronic transitions in this molecule are primarily of the π → π* type, originating from the delocalized π-electron system of the aromatic ring and the butene double bond. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the molecular structure, particularly the extent of conjugation and the nature of substituents on the aromatic ring.

The 3,5-dimethoxy substitution on the phenyl ring is expected to influence the UV-Vis absorption spectrum. The methoxy groups are auxochromes, which are groups that, when attached to a chromophore, modify the λmax and/or the intensity of the absorption. Typically, electron-donating groups like methoxy groups cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

The table below presents UV-Vis absorption data for several compounds structurally related to this compound, illustrating the effect of substitution and conjugation on the electronic absorption spectra.

| Compound Name | Structure | λmax (nm) | Solvent/Conditions |

| Styrene (B11656) | C₆H₅CH=CH₂ | ~245, 282 | Not specified |

| 1-Butene (B85601) | CH₃CH₂CH=CH₂ | 176 | Gas Phase nist.gov |

| 4-Phenyl-1-butene | C₆H₅(CH₂)₂CH=CH₂ | ~260 | Not specified |

| Buta-1,3-diene | CH₂=CHCH=CH₂ | 217 | Not specified scbt.com |

| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | CH₃OC₆H₄COCH=CHC₆H₄OC₃H₇ | 342 | Not specified biointerfaceresearch.com |

| Poly(para-substituted styrene)s | -[CH(C₆H₄-R)CH₂]- | 250-290 | Solid Film researchgate.net |

This table is generated based on data from multiple sources to illustrate general trends. Specific values can vary with solvent and experimental conditions.

Based on these trends, this compound is expected to exhibit a primary absorption band (π → π* transition) in the UV region, likely at a wavelength longer than that of styrene due to the influence of the two electron-donating methoxy groups.

Integration of Spectroscopic Methods for Process Monitoring and Real-time Analysis

The synthesis of fine chemicals and pharmaceutical intermediates like this compound increasingly relies on Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.gov This approach moves away from traditional, often slow, offline testing towards real-time, in-line or online monitoring, enabling a more scientific, risk-based approach to chemical production. katsura-chemical.co.jp Spectroscopic methods are central to PAT due to their non-destructive nature and ability to provide rapid, continuous data. nih.gov

The synthesis of this compound could potentially involve reactions such as Grignard reactions (e.g., reacting a 3,5-dimethoxyphenylmagnesium halide with an allyl halide) or Mizoroki-Heck cross-coupling reactions (e.g., coupling a 3,5-dimethoxyphenyl halide with 1-butene). mdpi.comrsc.org The integration of various spectroscopic techniques is crucial for monitoring the progress and safety of such reactions in real time.

Key Spectroscopic Techniques for Real-Time Monitoring:

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using an attenuated total reflectance (ATR) probe (ReactIR®), allows for the direct monitoring of the concentrations of reactants, intermediates, and products in the reaction mixture. katsura-chemical.co.jpmt.com By tracking the disappearance of reactant peaks and the appearance of product peaks, one can determine reaction initiation, progression, and endpoint. For instance, in a Grignard reaction, FTIR can monitor the consumption of the halide and the formation of the R-MgX species. mt.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is particularly useful for monitoring bulk chemical properties and concentrations in real-time, even in complex mixtures. acs.orgresearchgate.net It can be implemented using fiber-optic probes, making it suitable for continuous process monitoring. NIR has been successfully used to monitor Grignard reactions by quantifying the concentration of the ketone substrate, thereby allowing for precise control of reactant dosing. acs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is highly effective for monitoring reactions in solution and is complementary to FTIR, being particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to unambiguously identify reaction species in real-time. acs.org For example, Raman has been employed to monitor the transmetalation step in manganese-catalyzed Grignard reactions and to develop feedback control systems for potentially hazardous exothermic reactions. acs.orgresearchgate.net

UV-Vis Spectroscopy: For reactions involving chromophoric species, in-line UV-Vis spectroscopy can track changes in concentration. In a Heck coupling reaction, the formation of the conjugated product can be monitored by the increase in its characteristic UV absorption. mdpi.com

The integration of these methods provides a comprehensive, real-time understanding of the reaction dynamics. This allows for improved control over reaction parameters, ensures consistent product quality, enhances safety (especially for exothermic reactions like Grignard synthesis), and can lead to process optimization and automation. nih.govmt.comacs.org

The following table summarizes the application of these integrated spectroscopic methods for monitoring relevant reaction types.

| Spectroscopic Method | Reaction Type | Monitored Parameters | Key Benefits |

| FTIR (ATR) | Grignard Reaction | Consumption of organic halide, formation of Grignard reagent, product formation. mt.com | Real-time tracking of initiation and completion, improved safety by managing reactant accumulation. mt.com |

| NIR | Grignard Reaction | Concentration of ketone substrate, product formation. acs.orgresearchgate.net | Accurate dosing control, process automation, real-time quantification without sampling. acs.orgresearchgate.net |

| Raman | Grignard Transmetalation | Formation of organometallic species, product formation. acs.org | Mechanistic elucidation, real-time detection of intermediates, feedback control. acs.orgresearchgate.net |

| UV-Vis | Heck Coupling | Formation of conjugated product. mdpi.com | Monitoring of reactions involving chromophores, kinetic studies. mdpi.com |

| Gas Chromatography (GC) | Heck Coupling | Reactant conversion, product yield. rsc.org | Quantitative analysis of reaction mixtures for optimization. rsc.org |

This table illustrates the utility of various spectroscopic techniques in monitoring reaction types that could be employed in the synthesis of this compound.

By combining data from these different spectroscopic tools, a detailed "fingerprint" of the chemical process can be generated, leading to more robust and efficient manufacturing of complex molecules like this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various chemical compounds, providing reliable results for molecular geometry, vibrational frequencies, and electronic properties. mdpi.com

Geometry Optimization and Conformational Energy Landscape

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules like 4-(3,5-dimethoxyphenyl)-1-butene, which possesses several rotatable bonds, this involves exploring the conformational energy landscape to identify the global minimum energy structure. researchgate.net Algorithms designed for this purpose systematically or stochastically explore different torsional angles to locate the lowest energy conformation with a high degree of certainty. researchgate.net The optimized geometry is crucial as it forms the basis for all subsequent calculations of molecular properties. For similar molecules, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to yield optimized geometries that are in close agreement with experimental data obtained from X-ray crystallography. clinicsearchonline.org This agreement validates the computational model used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule. ajchem-a.com

For aromatic compounds, the HOMO is often distributed over the electron-rich regions, such as the phenyl ring and any electron-donating substituents, while the LUMO is typically localized on areas that can accept electron density. researchgate.net In the case of this compound, the dimethoxyphenyl group would be expected to significantly influence the electron distribution in the HOMO. The butene chain, particularly the double bond, would also play a role in the electronic structure. DFT calculations can precisely map the spatial distribution of these orbitals, providing a visual representation of the molecule's reactive sites. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. ajchem-a.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netuni-muenchen.de This is achieved by mapping the electrostatic potential onto the electron density surface. clinicsearchonline.org The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Typically, a color-coded scheme is used where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue represents areas of positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). clinicsearchonline.orgresearchgate.net Green and yellow depict intermediate potential values. researchgate.net For a molecule like this compound, the oxygen atoms of the methoxy (B1213986) groups and the π-system of the aromatic ring and the double bond would be expected to be electron-rich regions (red or yellow). In contrast, the hydrogen atoms would likely show positive potential (blue). clinicsearchonline.org This detailed mapping helps in understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions. researchgate.net

Prediction and Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are also employed to predict and simulate spectroscopic data, which can be compared with experimental results for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when compared with experimental spectra, can aid in the assignment of signals and confirm the molecular structure. researchgate.netresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other factors, can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes to specific functional groups within the molecule. researchgate.netdntb.gov.ua

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). The analysis of these transitions, such as π→π* and n→π*, provides insights into the electronic structure and chromophores present in the molecule.

Elucidation of Reaction Mechanisms via Transition State Computations

Computational chemistry plays a crucial role in elucidating the detailed pathways of chemical reactions. By calculating the potential energy surface (PES) for a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be identified. arxiv.orgnih.gov

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. arxiv.org Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is a key factor in understanding the reaction kinetics. cardiff.ac.uk For complex reactions, multiple pathways may exist, and computational studies can help to determine the most favorable mechanism by comparing the activation barriers of the different routes. researchgate.netrsc.org For instance, in reactions involving unsaturated systems like the butene chain in this compound, various cycloaddition or isomerization pathways could be computationally explored. cardiff.ac.ukresearchgate.net

In Silico Approaches to Understand Structure-Reactivity Relationships

In silico methods encompass a range of computational techniques used to study the relationship between a molecule's structure and its chemical reactivity. By systematically modifying the structure of this compound in a computational model (e.g., by changing substituents on the phenyl ring) and calculating reactivity descriptors for each analogue, a quantitative structure-reactivity relationship (QSRR) can be established.

Structure Reactivity Relationship Srr Investigations of 4 3,5 Dimethoxyphenyl 1 Butene and Analogues

Influence of Aromatic Ring Substituents on Alkene Reactivity and Selectivity

The reactivity of the terminal alkene in 4-(3,5-dimethoxyphenyl)-1-butene and its analogues is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the entire molecule, thereby affecting the susceptibility of the double bond to attack by electrophiles or its participation in metal-catalyzed reactions.

The two methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring in this compound are electron-donating groups. Through the resonance effect, they increase the electron density of the aromatic ring. This electronic effect can be transmitted to the butene side chain, influencing the reactivity of the terminal double bond. Compared to unsubstituted 4-phenyl-1-butene, the increased electron density in the 3,5-dimethoxy substituted analogue would be expected to enhance its reactivity towards electrophiles.

Table 1: Relative Rates of Electrophilic Addition to Substituted Styrenes

| Substituent (X) in p-X-styrene | Substituent Constant (σp) | Relative Rate (k/k₀) |

| -OCH₃ | -0.27 | 6.6 |

| -CH₃ | -0.17 | 2.3 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 0.35 |

| -NO₂ | +0.78 | 0.01 |

This table presents generalized data for electrophilic addition to para-substituted styrenes to illustrate the principle. The values are representative and the actual relative rates can vary depending on the specific reaction conditions.

The data illustrates that electron-donating groups like methoxy significantly increase the rate of electrophilic addition, while electron-withdrawing groups like nitro decrease it. For this compound, the two meta-methoxy groups would have a combined electron-donating effect, leading to an anticipated increase in alkene reactivity towards electrophiles compared to the unsubstituted analogue.

Stereochemical Aspects and Control in Chemical Transformations Involving the Butene Moiety

The butene moiety in this compound presents opportunities for stereoselective transformations, leading to the formation of chiral products. The control of stereochemistry in reactions such as hydroboration-oxidation, dihydroxylation, and olefin metathesis is of significant interest in synthetic chemistry.

Hydroboration-Oxidation: The hydroboration of the terminal alkene in this compound, followed by oxidation, is expected to yield the corresponding anti-Markovnikov alcohol, 4-(3,5-dimethoxyphenyl)butan-1-ol. This reaction is known to proceed via a syn-addition of the borane (B79455) across the double bond. researchgate.netdalalinstitute.commasterorganicchemistry.comyale.edu The stereochemistry of this addition is influenced by steric factors, with the bulky borane reagent approaching the double bond from the less hindered face. masterorganicchemistry.comwikipedia.org For 4-aryl-1-butenes, the stereochemical outcome can be influenced by the steric bulk of the aryl group and the hydroborating agent used. The use of chiral hydroborating agents can induce enantioselectivity in the resulting alcohol.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. organic-chemistry.orgacsgcipr.orgwikipedia.orgnih.gov Applying this methodology to this compound would yield chiral 4-(3,5-dimethoxyphenyl)butane-1,2-diol. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL in AD-mix-α and AD-mix-β, respectively) determines which enantiomer of the diol is formed preferentially. organic-chemistry.orgwikipedia.org The regioselectivity of dihydroxylation generally favors the more electron-rich double bond. wikipedia.org

Olefin Metathesis: The terminal alkene of this compound can participate in various olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis (if appropriately functionalized). sigmaaldrich.comharvard.edunih.gov The design of stereoselective metathesis catalysts allows for the control of the geometry (E/Z) of the newly formed double bond in cross-metathesis products or the stereochemistry of newly formed stereocenters in asymmetric ring-closing metathesis. researchgate.netbeilstein-journals.org

Correlation of Molecular Electronic Properties with Reaction Outcomes

The reactivity and selectivity of this compound can be rationalized by examining its molecular electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.netmdpi.com These properties can often be calculated using computational methods like Density Functional Theory (DFT).

A smaller HOMO-LUMO energy gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to react. mdpi.comresearchgate.netnih.gov The electron-donating methoxy groups in this compound are expected to raise the energy of the HOMO compared to unsubstituted 4-phenyl-1-butene, leading to a smaller HOMO-LUMO gap and thus increased reactivity in reactions where the alkene acts as a nucleophile. wuxiapptec.com

Table 2: Calculated HOMO-LUMO Gaps for Substituted Styrenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| p-Methoxystyrene | -5.68 | -0.25 | 5.43 |

| Styrene (B11656) | -6.12 | -0.15 | 5.97 |

| p-Nitrostyrene | -6.75 | -1.15 | 5.60 |

This table presents representative DFT-calculated values for substituted styrenes to illustrate the trend. Actual values can vary based on the computational method and basis set used.

The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack. For this compound, the terminal double bond and the oxygen atoms of the methoxy groups would be expected to be regions of negative potential, indicating their nucleophilic character.

Rational Design Principles for Modulating Chemical Transformations

The understanding of the structure-reactivity relationships discussed above allows for the rational design of reaction conditions and catalysts to achieve desired chemical transformations of this compound and its analogues with high efficiency and selectivity.

For instance, in stereoselective reactions, the choice of a chiral catalyst or reagent is paramount. In asymmetric dihydroxylation, the specific chiral ligand used dictates the enantiomeric outcome. acsgcipr.orgresearchgate.net Similarly, in asymmetric hydroboration, the use of a chiral borane is essential for inducing enantioselectivity. nih.govorganic-chemistry.org

In olefin metathesis, the structure of the catalyst plays a crucial role in determining both the reactivity and selectivity. sigmaaldrich.comharvard.edunih.gov For example, catalysts with different steric bulk around the metal center can be used to control the E/Z selectivity of cross-metathesis products. beilstein-journals.orgmdpi.com The electronic properties of the ligands on the catalyst can also be tuned to modulate its reactivity.

Furthermore, the reactivity of the substrate itself can be modulated by altering the substituents on the aromatic ring. For example, introducing electron-withdrawing groups could decrease the nucleophilicity of the alkene, potentially altering the course of a reaction or requiring a more reactive catalyst. Conversely, additional electron-donating groups could further enhance reactivity. nih.govresearchgate.net This principle allows for the fine-tuning of the substrate's electronic properties to match the requirements of a specific chemical transformation.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of a reactive double bond and a substituted phenyl group in 4-(3,5-dimethoxyphenyl)-1-butene positions it as a valuable precursor in the assembly of intricate molecular architectures.

The 3,5-dimethoxyphenyl motif is a key structural element in a variety of naturally occurring bioactive compounds, including the well-known stilbenoid, resveratrol, and its analogues. nih.govresearchgate.net These compounds have garnered significant attention for their antioxidant, anti-inflammatory, and potential anticancer properties. nih.govnih.govnih.gov The synthesis of such stilbenoids often involves olefination reactions like the Wittig reaction or cross-coupling reactions such as the Heck reaction to create the characteristic stilbene (B7821643) backbone. wikipedia.orglibretexts.orglumenlearning.commasterorganicchemistry.comyoutube.comchadsprep.com

Given this precedent, this compound could serve as a key building block in the synthesis of novel or known natural products. For instance, it could potentially be employed in cross-metathesis reactions to introduce the butenyl side chain into a larger molecular scaffold, a common strategy in modern organic synthesis. Although direct applications in total synthesis are yet to be reported, the structural similarities to precursors of bioactive molecules suggest a promising avenue for future research. The 3,4,5-trimethoxyphenyl group, a close relative of the 3,5-dimethoxyphenyl moiety, is also found in a range of bioactive heterocycles with potent antiproliferative activities, further highlighting the potential of this structural class in medicinal chemistry. nih.gov

The terminal alkene of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities. Standard alkene reactions such as hydration, dihydroxylation, epoxidation, and hydroboration-oxidation can be employed to introduce hydroxyl, epoxide, and other oxygen-containing groups, leading to a diverse array of functionalized small molecules. These derivatives could then be explored for their own biological activities or used as intermediates in further synthetic endeavors.

Furthermore, the butene chain can be cleaved through ozonolysis to yield a 3,5-dimethoxyphenylacetaldehyde, a valuable intermediate for the synthesis of other substituted aromatic compounds. The ability to generate a range of derivatives from a single starting material underscores the potential of this compound as a versatile precursor in the construction of chemical libraries for drug discovery and materials science.

Contributions to Fundamental Polymer Science and Catalyst Development

The vinyl group attached to the dimethoxyphenyl moiety makes this compound a substituted styrene (B11656), a class of monomers known for their ability to undergo polymerization. The electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring is expected to significantly influence its polymerization behavior. cmu.edu

The polymerization of styrene and its derivatives can be achieved through various mechanisms, including free radical, anionic, and cationic polymerization, as well as through the use of transition metal catalysts. researchgate.netwpmucdn.comyoutube.com For electron-rich styrenes like this compound, cationic polymerization is a particularly relevant method. The methoxy groups increase the electron density of the double bond, facilitating attack by a cationic initiator. researchgate.netyoutube.com The resulting carbocation intermediate is stabilized by resonance with the electron-donating aromatic ring, which can lead to a more controlled polymerization process.

Moreover, metallocene-based catalysts have shown great promise in the stereospecific polymerization of styrenes, leading to polymers with well-defined tacticities (e.g., syndiotactic polystyrene). researchgate.netpsu.edunih.govacs.org The bulky nature of the 3,5-dimethoxyphenyl substituent could influence the stereochemistry of the polymerization, potentially leading to new polymeric materials with unique properties. Research in this area would involve screening various metallocene and post-metallocene catalysts to achieve controlled polymerization and to understand the influence of the monomer structure on catalyst activity and polymer properties.

The properties of a polymer are intrinsically linked to the structure of its monomeric units. The incorporation of the 3,5-dimethoxyphenyl group into a polybutene backbone would be expected to impart specific characteristics to the resulting polymer. The aromatic rings would likely increase the polymer's glass transition temperature (Tg) and thermal stability compared to unsubstituted polybutene. The polarity introduced by the methoxy groups could also affect the polymer's solubility and surface properties. wikipedia.orgtestbook.combyjus.comexirpolymer.comyoutube.com

Systematic studies on the synthesis and characterization of poly(this compound) would provide valuable insights into structure-property relationships. By varying the molecular weight and tacticity of the polymer through controlled polymerization techniques, researchers could tailor the material's mechanical, thermal, and optical properties for specific applications, such as in specialty plastics, films, or as components in more complex copolymer systems.

Demonstrations of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are more environmentally benign. nih.gov The synthesis of this compound and its derivatives presents several opportunities to implement these principles.

Traditional olefination methods like the Wittig reaction often generate stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate and has a high E-factor (a measure of waste generated). libretexts.orglumenlearning.commasterorganicchemistry.comyoutube.comchadsprep.com Alternative, more atom-economical methods such as catalytic cross-coupling reactions are a greener approach. The Heck reaction, for example, uses only a catalytic amount of a palladium complex. wikipedia.orgorganic-chemistry.orgthieme.dechim.itrsc.org

Furthermore, the use of biocatalysis represents a significant advancement in green chemistry. For instance, the enzymatic synthesis of stilbenoids using fungal peroxygenases has been demonstrated as a selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org Such biocatalytic approaches could potentially be adapted for the synthesis or modification of this compound.